2-Bromoethyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-Bromoethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C12H15BrO5 It is a derivative of benzoic acid, where the benzoate group is substituted with a 2-bromoethyl group and three methoxy groups at the 3, 4, and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethyl 3,4,5-trimethoxybenzoates.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.
Scientific Research Applications
2-Bromoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the 2-bromoethyl group.
Ethyl 3,4,5-trimethoxybenzoate: Similar structure but with an ethyl group instead of a 2-bromoethyl group.
2-Bromo-3,4,5-trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
2-Bromoethyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying biochemical mechanisms and developing new therapeutic agents .
Properties
CAS No. |
41165-35-9 |
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Molecular Formula |
C12H15BrO5 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-bromoethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C12H15BrO5/c1-15-9-6-8(12(14)18-5-4-13)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
GIOOQVMMXDFBAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCBr |
Origin of Product |
United States |
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